Retagliptin hydrochloride Retagliptin hydrochloride
Brand Name: Vulcanchem
CAS No.: 1174038-86-8
VCID: VC16585381
InChI: InChI=1S/C19H18F6N4O3.ClH/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;/h5,7,10H,2-4,6,8,26H2,1H3;1H/t10-;/m1./s1
SMILES:
Molecular Formula: C19H19ClF6N4O3
Molecular Weight: 500.8 g/mol

Retagliptin hydrochloride

CAS No.: 1174038-86-8

Cat. No.: VC16585381

Molecular Formula: C19H19ClF6N4O3

Molecular Weight: 500.8 g/mol

* For research use only. Not for human or veterinary use.

Retagliptin hydrochloride - 1174038-86-8

Specification

CAS No. 1174038-86-8
Molecular Formula C19H19ClF6N4O3
Molecular Weight 500.8 g/mol
IUPAC Name methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C19H18F6N4O3.ClH/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;/h5,7,10H,2-4,6,8,26H2,1H3;1H/t10-;/m1./s1
Standard InChI Key DIUZSRUIUOLMSO-HNCPQSOCSA-N
Isomeric SMILES COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl
Canonical SMILES COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl

Introduction

Chemical and Structural Profile

Molecular Characteristics

Retagliptin hydrochloride exhibits a stereochemically defined structure with one absolute stereocenter, contributing to its selective DPP-4 inhibition . The compound’s molecular architecture comprises a fluorinated aromatic ring system linked to a pyrazine scaffold, optimized for sustained enzyme interaction. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₉H₁₈F₆N₄O₃·ClH
Molecular Weight500.823 g/mol
StereochemistryAbsolute (1 defined stereocenter)
SMILESCl.COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC@HCC3=CC(F)=C(F)C=C3F
InChIKeyDIUZSRUIUOLMSO-HNCPQSOCSA-N

The hydrochloride salt enhances solubility, facilitating oral bioavailability . The presence of six fluorine atoms increases metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for aryl-containing drugs .

Synthesis and Optimization

Retagliptin’s synthesis involves a multi-step process starting with condensation of fluorobenzaldehyde derivatives with pyrazine precursors, followed by chiral resolution to isolate the active enantiomer . Jiangsu Hengrui Medicine’s patent literature emphasizes modifications at the C2 position of the pyrazine ring to balance potency and safety, reducing off-target effects on cardiac ion channels observed in early analogs .

Mechanism of Action

DPP-4 Inhibition Dynamics

Retagliptin competitively binds to the DPP-4 active site (Ki = 0.8 nM), preventing cleavage of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This prolongs incretin activity, enhancing glucose-dependent insulin secretion and suppressing glucagon release . Unlike saxagliptin or sitagliptin, retagliptin demonstrates >95% enzyme occupancy at trough concentrations, enabling once-daily dosing without significant fluctuations in efficacy .

Selectivity Profile

In vitro assays indicate >1,000-fold selectivity for DPP-4 over related proteases (DPP-8, DPP-9, fibroblast activation protein), mitigating risks of immunosuppression or cutaneous toxicity associated with non-selective inhibitors .

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration, retagliptin achieves peak plasma concentrations (Tₘₐₓ) within 1.5–2.5 hours, with a bioavailability of 76% . High plasma protein binding (92%) ensures prolonged circulation, while a volume of distribution (Vd) of 12 L/kg suggests moderate tissue penetration .

Metabolism and Excretion

Retagliptin undergoes minimal hepatic metabolism, with 85% excreted unchanged in urine . The remaining fraction is metabolized via CYP3A4-mediated oxidation to inactive metabolites, which are eliminated renally. Dose adjustments are necessary for patients with moderate (50 mg/d) or severe (25 mg/d) renal impairment to prevent accumulation .

Clinical Efficacy

Phase III Trial Outcomes

A 2024 multicenter, double-blind, placebo-controlled trial evaluated retagliptin 100 mg as add-on therapy to metformin in 174 Chinese T2DM patients . Key findings included:

ParameterRetagliptin (n=87)Placebo (n=87)P-value
ΔHbA1c (week 16)-0.82% (-1.05 to -0.58)+0.12% (-0.10–0.34)<0.0001
HbA1c <7.0%26.4%4.6%<0.0001
Fasting Plasma Glucose-1.4 mmol/L+0.3 mmol/L0.002

Retagliptin’s efficacy was consistent across subgroups, including elderly patients and those with baseline HbA1c >9% .

Comparative Effectiveness

In a head-to-head study against sitagliptin, retagliptin demonstrated non-inferior HbA1c reduction (-1.1% vs. -1.0%) but superior postprandial glucose control (Δ2h-PPG: -3.2 mmol/L vs. -2.4 mmol/L; P=0.03) .

Adverse EventRetagliptin (n=600)Placebo (n=600)
Nasopharyngitis12%10%
Increased Lipase8%3%
Hyperamylasemia6%2%
Hypoglycemia0.5%0.3%

No severe hypoglycemia or pancreatitis cases were reported . Elevated pancreatic enzymes were transient and resolved without intervention .

Regulatory Status and Future Directions

Jiangsu Hengrui Medicine withdrew its initial 2016 Chinese FDA application due to manufacturing compliance issues but plans to resubmit following phase III completion . Global partnerships are anticipated to expand access beyond China, particularly in regions with high T2DM prevalence.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator